N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the benzylated intermediate . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to introduce the pyrazole and thiadiazole rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Halogen substituents in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
- N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its unique combination of structural features, including the presence of both pyrazole and thiadiazole rings, as well as multiple halogen substituents
Properties
Molecular Formula |
C16H12Cl2FN7S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[(4-chloropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2FN7S/c17-10-6-20-26(7-10)9-15-22-23-16(27-15)21-14-4-5-25(24-14)8-11-12(18)2-1-3-13(11)19/h1-7H,8-9H2,(H,21,23,24) |
InChI Key |
BWDTXQSEOKHUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)Cl)F |
Origin of Product |
United States |
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